(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate
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Description
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
One research avenue involves the synthesis of derivatives with antibacterial properties. For instance, the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their subsequent hydrolysis to acids showed potential in antibacterial applications. X-ray diffraction was used to elucidate the structure of these compounds, highlighting the location of the oscillating hydrogen atom in the triazole ring, an aspect critical for understanding their activity (Iradyan et al., 2014).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, such as the creation of new azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan analogues, showcases the diverse chemical applications of furan derivatives. These compounds were synthesized through reactions involving morpholino enamines, demonstrating the versatility of furan derivatives in forming complex heterocyclic structures (Fujimori et al., 1986).
Antiprotozoal Agents
Another study focused on the development of antiprotozoal agents, highlighting the synthesis of compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, underscoring the therapeutic potential of furan derivatives in this area (Ismail et al., 2004).
Chemical Modifications and Applications
The chemical modification and synthesis of 3,3-Dimethyl-1H, 3H-furo[4,3-b][1,5]benzothiazepin-1-one, including cycloaddition reactions, demonstrate the compound's utility in generating novel chemical structures. This work exemplifies the broad range of chemical reactions applicable to furan derivatives, enabling the creation of complex molecules for various scientific applications (Matsuo et al., 1995).
Properties
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-21-14-7-11(8-18-19-9-16-17-10-19)4-5-12(14)23-15(20)13-3-2-6-22-13/h2-10H,1H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQKGNGDCDQZGJ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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